molecular formula C27H37Cl3N4O2 B12737599 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride CAS No. 96474-83-8

1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride

Cat. No.: B12737599
CAS No.: 96474-83-8
M. Wt: 556.0 g/mol
InChI Key: RGTWUPLWWWSVGH-BXGYHSFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride typically involves multi-step organic reactions. The key steps may include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 7-chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the 3,4-dimethoxyphenyl group: This can be done via a Heck reaction or similar coupling reactions.

    Addition of the diethylamino group: N-alkylation reactions using diethylamine and suitable alkylating agents.

    Formation of the dihydrochloride salt: This is typically achieved by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to the formation of reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of cancer or infectious diseases.

    Industry: As an intermediate in the production of dyes, polymers, or other materials.

Mechanism of Action

The mechanism of action of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride would depend on its specific application. In medicinal chemistry, it might act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of kinase activity, disruption of protein-protein interactions, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,4-Pentanediamine derivatives: Compounds with similar core structures but different substituents.

    Quinazoline derivatives: Compounds with variations in the quinazoline core or different functional groups attached.

Uniqueness

The uniqueness of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

CAS No.

96474-83-8

Molecular Formula

C27H37Cl3N4O2

Molecular Weight

556.0 g/mol

IUPAC Name

4-N-[7-chloro-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C27H35ClN4O2.2ClH/c1-6-32(7-2)16-8-9-19(3)29-27-22-13-12-21(28)18-23(22)30-26(31-27)15-11-20-10-14-24(33-4)25(17-20)34-5;;/h10-15,17-19H,6-9,16H2,1-5H3,(H,29,30,31);2*1H/b15-11+;;

InChI Key

RGTWUPLWWWSVGH-BXGYHSFXSA-N

Isomeric SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC(=C(C=C3)OC)OC.Cl.Cl

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC(=C(C=C3)OC)OC.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.